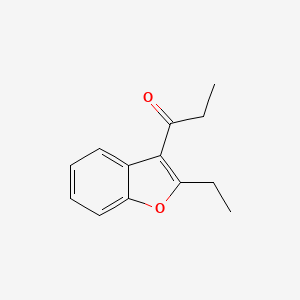

1-Propanone, 1-(2-ethyl-3-benzofuranyl)-

Description

Significance of the Benzofuran (B130515) Scaffold in Organic Chemistry and Materials Science

The benzofuran scaffold is a privileged structure in organic chemistry, frequently appearing in natural products and synthetic molecules with a broad spectrum of biological activities. nih.govnih.gov This structural motif is a key component in many pharmaceuticals, agrochemicals, and functional materials. nih.gov In medicinal chemistry, benzofuran derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.com The versatility of the benzofuran ring system allows for the synthesis of a vast array of derivatives with tailored properties. nih.gov In materials science, benzofuran-based polymers and dyes are explored for their optical and electronic properties, finding potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Structural Characteristics and Nomenclature of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-

The systematic name, 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, precisely describes the molecular architecture of the compound. The structure features a propanone group attached to the third position of a benzofuran ring, which itself is substituted with an ethyl group at the second position.

| Property | Value |

| Molecular Formula | C13H14O2 |

| IUPAC Name | 1-(2-ethyl-1-benzofuran-3-yl)propan-1-one |

| Core Scaffold | Benzofuran |

| Key Substituents | 2-ethyl group, 3-propanone group |

This table presents the fundamental structural and identifying information for 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-.

The presence of the ketone functional group and the substituted benzofuran ring are expected to be key determinants of the molecule's reactivity and physical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial for confirming its structure. For instance, the 1H NMR spectrum would be expected to show signals corresponding to the ethyl and propanoyl protons, as well as aromatic protons from the benzene (B151609) portion of the benzofuran ring. docbrown.info The 13C NMR spectrum would reveal the carbon skeleton, and the IR spectrum would exhibit a characteristic carbonyl (C=O) stretching frequency. nist.govnih.gov

Rationale for In-Depth Academic Investigation of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- and its Derivatives

The academic interest in 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- and its derivatives stems from the established importance of the benzofuran core in drug discovery and materials science. The specific combination of the 2-ethyl and 3-propanone substituents on the benzofuran ring offers a unique chemical space to explore for novel applications.

Research interest in this compound and its derivatives is driven by several factors:

Potential Biological Activity: Given that many substituted benzofurans exhibit significant biological effects, this compound is a candidate for screening in various assays to identify potential therapeutic applications. nih.govmdpi.com The propanone moiety could also contribute to or modulate biological activity.

Synthetic Utility: This molecule can serve as a versatile intermediate for the synthesis of more complex benzofuran derivatives. The ketone functionality allows for a wide range of chemical transformations, enabling the creation of a library of related compounds for further study. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of derivatives of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, researchers can establish structure-activity relationships. This involves systematically modifying the structure and observing the effect on a particular biological or physical property, providing valuable insights for the design of more potent or selective compounds. mdpi.com

Detailed Research Findings

While specific, in-depth research articles solely focused on 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- are not abundant in the public domain, the broader literature on benzofuran chemistry provides a solid foundation for understanding its likely properties and potential. Research on analogous compounds suggests that the synthesis of this molecule could be achieved through various established synthetic routes for 3-acylbenzofurans.

One common approach involves the Friedel-Crafts acylation of a 2-ethylbenzofuran. However, controlling the regioselectivity of this reaction can be challenging. Alternative methods, such as the acylation of a 3-lithiated or 3-magnesiated 2-ethylbenzofuran, could offer more precise control over the substitution pattern.

The characterization of such a compound would rely heavily on spectroscopic methods.

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Key Features |

| 1H NMR | Signals for the ethyl group (triplet and quartet), the propanoyl group (triplet and quartet), and aromatic protons. |

| 13C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and propanoyl groups. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) group, typically in the range of 1670-1700 cm-1. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C13H14O2, along with characteristic fragmentation patterns. |

This interactive table summarizes the anticipated spectroscopic signatures for the structural elucidation of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-.

The exploration of the chemical reactivity of the ketone group in 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- would open avenues for the synthesis of a variety of derivatives, including alcohols, amines, and other heterocyclic systems, each with the potential for unique properties and applications. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-(2-ethyl-1-benzofuran-3-yl)propan-1-one |

InChI |

InChI=1S/C13H14O2/c1-3-10(14)13-9-7-5-6-8-12(9)15-11(13)4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

PZZUAIOMPMWMLI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)CC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Propanone, 1 2 Ethyl 3 Benzofuranyl

Precursor Synthesis: Formation of the 2-Ethylbenzofuran Core

The initial and crucial phase in the synthesis of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- is the construction of the 2-ethylbenzofuran scaffold. This foundational structure is assembled through several effective methods, including the internal cyclization of specifically substituted phenols, the use of metal catalysts to guide ring formation, and streamlined one-pot reactions that combine multiple steps.

Intramolecular Cyclization of Substituted o-Hydroxyacetophenone Derivatives

One established method for forming the benzofuran (B130515) ring is through the intramolecular cyclization of o-hydroxyacetophenone derivatives. This process, often promoted by a Brønsted acid, involves the internal reaction of an acetophenone molecule that has a hydroxyl group positioned next to it on the aromatic ring. The reaction essentially folds the molecule onto itself to create the fused furan (B31954) ring, resulting in the benzofuran structure. While this method is a foundational technique, variations and improvements continue to be explored to enhance its efficiency and applicability to a wider range of starting materials. rsc.org

Metal-Catalyzed Annulation and Ring-Closure Protocols

Modern synthetic chemistry heavily relies on metal catalysts to facilitate the construction of complex molecules like 2-ethylbenzofuran. Various transition metals, including palladium, rhodium, and gold, are employed to catalyze annulation and ring-closure reactions. nih.govresearchgate.net These metals can activate otherwise unreactive parts of a molecule, allowing for the precise formation of new chemical bonds.

For instance, palladium-catalyzed reactions are widely used to form the benzofuran ring by coupling different molecular fragments. nih.govunicatt.it These reactions often involve the joining of a phenol derivative with a molecule containing a triple bond (an alkyne), which then cyclizes to form the desired benzofuran. nih.gov Similarly, rhodium and gold catalysts can be used in different types of cyclization reactions, each with its own set of advantages depending on the specific starting materials and desired outcome. nih.govresearchgate.net

Table 1: Overview of Metal-Catalyzed Benzofuran Synthesis

| Catalyst Type | Common Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Palladium | o-Alkynylphenols, o-Iodophenols | Hydroalkoxylation, Sonogashira Coupling | nih.govresearchgate.net |

| Rhodium | N-Aryloxyacetamides, Propargyl Alcohols | C-H/C-C Activation, [3+2] Annulation | nih.gov |

| Gold | 2-Alkynylphenols | Cyclization of Tetrahydropyranyl Ethers | researchgate.net |

| Copper | Hydroxyacrylates | Intramolecular Cyclization | orgsyn.org |

Tandem Reactions and One-Pot Approaches to 2-Ethylbenzofurans

One such example is a one-pot synthesis that uses ultrasound to assist the reaction. This method involves a sequence of coupling and bond-forming reactions that all occur in the same reaction vessel, leading to the formation of 2-substituted benzofurans in good yields. researchgate.net Another approach utilizes microwave irradiation to speed up a three-component reaction, which efficiently combines an iodophenol, a terminal alkyne, and an aryl iodide to produce highly substituted benzofurans. nih.gov These innovative methods represent the cutting edge of synthetic chemistry, offering powerful tools for the construction of complex molecules like 2-ethylbenzofuran. nih.gov

Regioselective Functionalization at the C-3 Position: Introduction of the Propanone Moiety

Once the 2-ethylbenzofuran core is in place, the next step is to add the propanone group at the C-3 position. This must be done with high precision to ensure the correct final product is formed. Two primary strategies are used for this regioselective functionalization: Friedel-Crafts acylation and reactions involving phenols and alpha-haloketones.

Friedel-Crafts Acylation Strategies on 2-Ethylbenzofuran

Friedel-Crafts acylation is a classic and powerful method for attaching acyl groups, such as the propanone group, to aromatic rings. semanticscholar.org In this case, 2-ethylbenzofuran is treated with an acylating agent, like propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride. The catalyst activates the acylating agent, making it highly reactive towards the electron-rich benzofuran ring.

The reaction typically proceeds with high regioselectivity, favoring the C-3 position due to the electronic properties of the benzofuran ring system. However, in some cases, a mixture of products can be formed, and careful optimization of the reaction conditions is necessary to maximize the yield of the desired 3-acylated product. rsc.org Phosphoric acid has also been shown to be an effective catalyst for intramolecular Friedel-Crafts reactions to form benzofuran structures. rsc.org

Reactions Involving Phenols and Alpha-Haloketones for C-C Bond Formation

An alternative and highly effective method for introducing the propanone moiety involves the reaction of phenols with alpha-haloketones. nih.govdtu.dkmdpi.comgoogle.com This approach combines the formation of the benzofuran ring and the introduction of the acyl group into a single, streamlined process. The reaction is typically promoted by a Lewis acid, such as titanium tetrachloride, and proceeds through a combination of a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration. researchgate.net

Table 2: Comparison of C-3 Functionalization Methods

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Propanoyl chloride/anhydride, Lewis acid | Classic method, good regioselectivity | semanticscholar.org |

| Phenol/Alpha-Haloketone Reaction | Substituted phenol, alpha-haloketone, Lewis acid | One-pot synthesis, uses readily available materials | nih.govresearchgate.net |

Palladium- and Copper-Catalyzed Cross-Coupling Methods for Ketone Introduction

The construction of the 2,3-disubstituted benzofuran core and the subsequent introduction of the propanoyl group can be efficiently achieved through palladium- and copper-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis, offering high efficiency and functional group tolerance. A prominent strategy involves the Sonogashira coupling, which typically unites a terminal alkyne with an aryl halide.

One common pathway to structures like 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- begins with an ortho-iodophenol. This substrate can undergo a Sonogashira coupling with a suitable terminal alkyne, such as 1-pentyne, catalyzed by a palladium complex (e.g., (PPh₃)PdCl₂) and a copper(I) co-catalyst (e.g., CuI). nih.gov This initial coupling is followed by an intramolecular cyclization to form the 2-ethylbenzofuran ring. The propanoyl group is typically introduced in a subsequent step, often via Friedel-Crafts acylation at the C3 position, which is electronically favored for electrophilic substitution.

Alternatively, a one-pot, three-component approach can be employed. This method combines an o-iodophenol, a terminal alkyne, and an acylating agent or its precursor in a single reaction vessel. nih.gov For the target molecule, this could involve reacting 2-iodophenol with 1-pentyne, followed by a palladium-catalyzed cyclization that incorporates a propionyl synthon. This tandem process, often enhanced by microwave irradiation, streamlines the synthesis by reducing the need for isolating intermediates. nih.gov

Below is a table summarizing typical conditions for related benzofuran syntheses, which are applicable to the target molecule.

| Catalyst System | Reactants | Solvent/Base | Key Transformation | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂, bpy | 2-(2-formylphenoxy)acetonitriles, Aryl boronic acid | Toluene | Synthesis of benzoyl-substituted benzofurans | Good to Excellent |

| (PPh₃)PdCl₂, CuI | o-Iodophenols, Terminal Alkynes, Aryl Iodides | Triethylamine | One-pot three-component synthesis of 2,3-disubstituted benzofurans | 70-91% |

| Pd(II)/CuI/PPh₃ | 2-iodophenol, 4-bromo-1-ethynylbenzene | NEt₃/Water | Coupling-cyclization to form 2-arylbenzofuran | Not specified |

Advanced Synthetic Techniques for 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-

Modern synthetic chemistry has moved beyond conventional batch processing to embrace technologies that offer greater efficiency, safety, and control.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. The synthesis of benzofuran derivatives is particularly amenable to this technology. For multicomponent reactions, such as the Sonogashira coupling-cyclization cascade, microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov This rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures. nih.gov The synthesis of 2,3-disubstituted benzofurans has been shown to be highly efficient under microwave conditions, suggesting that the synthesis of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- would benefit similarly. nih.govorganic-chemistry.org

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Sonogashira Coupling-Cyclization | 12-24 hours | 15-30 minutes | Often higher yields and fewer byproducts |

| Carboxylic Acid Cyclization | Several hours | 5-10 minutes | Significant time reduction with comparable or better yields |

Flow Chemistry Approaches

Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters like temperature, pressure, and residence time. This technique enhances safety, scalability, and reproducibility. The synthesis of benzofurans and ketones has been successfully adapted to flow processes. thieme-connect.comresearchgate.net For the synthesis of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, a multi-step flow process could be envisioned. zenodo.org For instance, the formation of an organometallic reagent for introducing the ethyl or propanoyl group can be performed in one module, immediately followed by its reaction with the benzofuran precursor in a second module. nih.govuni-muenchen.de This "telescoped" approach avoids the isolation of potentially unstable intermediates and allows for safe handling of hazardous reagents. thieme-connect.com The efficient mixing and heat transfer in flow reactors can also suppress the formation of byproducts commonly seen in batch reactions, such as the double addition of organometallic reagents to ketones. nih.govresearchgate.net

Stereoselective Synthesis Considerations for Chiral Analogues

While 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- is an achiral molecule, the development of stereoselective methods is crucial for producing chiral analogues, which are of significant interest in medicinal chemistry. Asymmetric synthesis can introduce chirality at several positions, for example, by creating a stereocenter on the ethyl side chain or by forming a chiral quaternary center within the furan ring.

Several strategies have been developed for the asymmetric synthesis of chiral benzofuran derivatives:

Catalytic Asymmetric Annulation: Enantioselective [3+2] annulation protocols using chiral catalysts, such as quinine-derived urea, can construct complex spiro[benzofuran-pyrrolidine] structures with excellent stereocontrol. rsc.org

Chiral Bifunctional Catalysis: The use of catalysts like chiral squaramide can enable the divergent synthesis of benzofuran-fused heterocycles with high diastereo- and enantioselectivity. rsc.org

Intramolecular Asymmetric Reactions: Enantioselective intramolecular additions of aryl halides to ketones can provide chiral 3-hydroxy-2,3-dihydrobenzofurans. organic-chemistry.org

Synthesis from Chiral Precursors: An effective route to chiral 2-substituted benzofurans involves using N-protected α-amino acids as starting materials, which allows for the synthesis of optically active products without significant racemization, often accelerated by microwave assistance. organic-chemistry.org

These methodologies provide a framework for the deliberate design and synthesis of specific stereoisomers of analogues related to the target compound.

Green Chemistry Principles in the Synthesis of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-

Applying green chemistry principles to synthetic routes aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Neat Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reaction conditions accomplish this by running reactions with only the reactants and a catalyst. These conditions can lead to higher reaction concentrations, faster reaction times, and simplified product purification.

Microwave-assisted synthesis is often compatible with solvent-free conditions. For example, the base-catalyzed Claisen-Schmidt condensation to form chalcones, which are precursors to some heterocyclic systems, can be performed efficiently under solvent-free microwave irradiation. The synthesis of 2,3-disubstituted benzofurans has also been explored under solvent-free or reduced-solvent conditions, particularly when using solid-supported catalysts. While many palladium-catalyzed couplings are performed in organic solvents, research is ongoing to adapt these powerful reactions to more environmentally benign conditions, including neat reactions, which represents a key goal in the green synthesis of compounds like 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-.

Catalyst Development for Enhanced Efficiency and Selectivity in the Synthesis of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-

The synthesis of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, a key intermediate in various chemical industries, has spurred significant research into catalytic strategies that enhance both the efficiency and regioselectivity of its formation. The primary route to this compound involves the Friedel-Crafts acylation of 2-ethylbenzofuran. However, a notable challenge in this reaction is controlling the position of acylation, as electrophilic attack can occur at either the C2 or C3 position of the benzofuran ring, leading to a mixture of isomers. nih.gov Consequently, the development of catalysts that preferentially direct the acylation to the C3 position is of paramount importance for achieving high yields of the desired product and simplifying downstream purification processes.

Researchers have explored a variety of catalytic systems, ranging from traditional Lewis acids to solid acid catalysts, each with distinct advantages and limitations in terms of activity, selectivity, and environmental impact. The choice of catalyst, along with the reaction conditions, plays a crucial role in determining the outcome of the acylation reaction.

Lewis Acid Catalysis

Lewis acids are among the most common catalysts employed for Friedel-Crafts acylation reactions. Their ability to activate the acylating agent, typically propionic anhydride or propanoyl chloride, facilitates the electrophilic aromatic substitution on the electron-rich benzofuran ring.

Table 1: Effect of Lewis Acid Catalysts on the Acylation of 2-Ethylbenzofuran

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Conversion (%) | Selectivity for 3-isomer (%) |

| AlCl₃ | Propionic Anhydride | Dichloromethane | 0 - 25 | Data Not Available | Data Not Available |

| FeCl₃ | Propionyl Chloride | Nitrobenzene | 25 | Data Not Available | Data Not Available |

| ZnCl₂ | Propionic Anhydride | Dichloroethane | 60 | Data Not Available | Data Not Available |

| SnCl₄ | Propionyl Chloride | Carbon Disulfide | 0 | Data Not Available | Data Not Available |

| TiCl₄ | Propionic Anhydride | Dichloromethane | -20 | Data Not Available | Data Not Available |

Heterogeneous Catalysis

In recent years, there has been a growing interest in the use of heterogeneous catalysts for Friedel-Crafts acylation due to their advantages in terms of catalyst recovery, reusability, and reduced environmental impact. Solid acid catalysts, such as zeolites and clays, have emerged as promising alternatives to homogeneous Lewis acids.

The shape-selective nature of zeolites can play a crucial role in controlling the regioselectivity of the acylation of 2-ethylbenzofuran. The pore structure of the zeolite can preferentially allow the formation of the less sterically hindered 3-acyl isomer over the more bulky 2-acyl isomer. Different types of zeolites, such as H-beta, H-Y, and ZSM-5, with varying pore sizes and acid site densities, could be investigated to determine the optimal catalyst for maximizing the yield and selectivity of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-.

Table 2: Performance of Heterogeneous Catalysts in the Acylation of 2-Ethylbenzofuran

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield of 3-isomer (%) |

| H-Beta Zeolite | Propionic Anhydride | Toluene | 110 | Data Not Available |

| H-Y Zeolite | Propionyl Chloride | Heptane | 90 | Data Not Available |

| Montmorillonite K-10 | Propionic Anhydride | Dichloromethane | 40 | Data Not Available |

| Amberlyst-15 | Propionyl Chloride | Acetonitrile | 80 | Data Not Available |

Catalyst Deactivation and Regeneration

A critical aspect of catalyst development, particularly for industrial applications, is the stability and reusability of the catalyst. Catalyst deactivation can occur through various mechanisms, including coking (the deposition of carbonaceous materials on the catalyst surface), poisoning by impurities in the feedstock, and structural changes in the catalyst itself. Research in this area would focus on understanding the deactivation pathways for the most promising catalysts and developing effective regeneration protocols to extend their operational lifetime. For example, calcination in air is a common method for regenerating coked zeolite catalysts.

Chemical Reactivity and Mechanistic Investigations of 1 Propanone, 1 2 Ethyl 3 Benzofuranyl

Reactivity of the Benzofuran (B130515) Nucleus in 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-

The reactivity of the benzofuran core in 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- is dictated by the interplay of the fused heterocyclic and aromatic rings, further modulated by the substituents at positions 2 and 3. The benzofuran system is generally considered electron-rich and susceptible to electrophilic attack. However, the presence of an electron-donating group (2-ethyl) and a deactivating group (3-propanoyl) creates a nuanced reactivity profile.

Electrophilic aromatic substitution (EAS) on the benzofuran nucleus can theoretically occur on either the furan (B31954) or the benzene (B151609) ring. The furan ring is typically more reactive towards electrophiles than the benzene ring. However, in 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, positions 2 and 3 of the furan ring are already substituted. Therefore, electrophilic attack is directed to the benzene portion of the molecule. researchgate.net

The Fused Oxygenated Ring : The oxygen atom of the furan ring acts as an activating, ortho, para-director for the benzene ring through resonance donation of its lone pair electrons. This effect preferentially activates positions 4 and 6.

The 2-Ethyl Group : As an alkyl group, it is a weak activator and an ortho, para-director.

The 3-Propanoyl Group : This acyl group is a powerful deactivator and a meta-director due to its electron-withdrawing nature (both inductive and resonance effects). organicchemistrytutor.comuci.edu

Considering these combined influences, the positions on the benzene ring (C4, C5, C6, C7) have varied reactivity. The activating effect of the furan oxygen directs electrophiles towards C4 and C6. The deactivating propanoyl group at C3 directs incoming electrophiles to positions C5 and C7 (meta to the point of attachment). The competition between these directing effects determines the final substitution pattern. Generally, activating groups have a stronger influence on regioselectivity than deactivating groups. libretexts.orglibretexts.org Consequently, substitution is most likely to occur at positions guided by the activating furan ring, primarily at C4 and C6.

| Position | Influence of Furan Oxygen | Influence of 3-Propanoyl Group | Predicted Reactivity |

| C4 | Activating (ortho) | - | High |

| C5 | - | Deactivating (meta) | Moderate |

| C6 | Activating (para) | - | High |

| C7 | - | Deactivating (meta) | Moderate |

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. However, Friedel-Crafts acylation of benzofuran rings can sometimes lead to poor regioselectivity. nih.gov

The benzofuran ring is generally stable but can undergo ring-opening under specific, often harsh, conditions. Nucleophilic attack typically requires activation of the ring system.

Acid-Catalyzed Ring Opening : In the presence of strong acids, the oxygen atom of the furan ring can be protonated. This activation can facilitate nucleophilic attack and subsequent cleavage of the C-O bond. For instance, a proposed mechanism for the formation of 3-formylbenzofurans from 2,3-dihydrobenzofuran precursors involves a diprotonated intermediate that undergoes a ring-opening of the tetrahydrofuran (THF) moiety. nih.gov This suggests that under strongly acidic conditions, the furan ring of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- could be susceptible to cleavage.

Transition Metal-Catalyzed Pathways : Various transition metals, particularly nickel and iron catalysts, have been employed to achieve the selective cleavage of the C–O bond in benzofurans. researchgate.net These reactions often involve organometallic reagents and provide a route to functionalized phenol derivatives. Such methods could potentially be applied to 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- to yield substituted vinylphenols.

Reactions with Strong Bases : While less common, strong bases can also promote ring-opening, although this often requires specific substitution patterns not present in the title compound. The primary sites for nucleophilic attack on the neutral benzofuran ring are the electron-deficient C2 and C3 positions. Since these are substituted, direct nucleophilic attack on the ring is unlikely without prior activation.

Transformations of the Ketone Functionality at C-3

The propanoyl group at the C-3 position offers a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Carbonyl Reductions : The ketone functionality can be readily reduced to either a secondary alcohol or completely deoxygenated to a propyl group.

Reduction to Alcohol : Common metal hydride reagents such as sodium borohydride (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄) can reduce the ketone to 1-(2-ethyl-3-benzofuranyl)propan-1-ol. youtube.comlibretexts.orgpharmaguideline.com NaBH₄ is a milder reagent and can be used in protic solvents like methanol (B129727) or ethanol, whereas LiAlH₄ is highly reactive and requires anhydrous conditions (e.g., in diethyl ether or THF). reddit.com

Deoxygenation to Alkane : Complete reduction of the carbonyl to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated HCl) reductions, yielding 3-propyl-2-ethylbenzofuran.

| Reaction | Reagent(s) | Product |

| Reduction to Alcohol | 1. NaBH₄, CH₃OH or 1. LiAlH₄, Et₂O; 2. H₃O⁺ | 1-(2-ethyl-3-benzofuranyl)propan-1-ol |

| Deoxygenation | H₂NNH₂, KOH, heat (Wolff-Kishner) or Zn(Hg), conc. HCl (Clemmensen) | 2-ethyl-3-propylbenzofuran |

Carbonyl Oxidations : While ketones are generally resistant to oxidation without C-C bond cleavage, the Baeyer-Villiger oxidation offers a pathway to convert ketones into esters. wikipedia.orgslideshare.net Treatment of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would insert an oxygen atom between the carbonyl carbon and an adjacent carbon. organicchemistrytutor.com The regioselectivity of the insertion depends on the migratory aptitude of the adjacent groups. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In this case, the migration of the benzofuran group is expected to be preferred over the ethyl group, yielding 2-ethyl-3-benzofuranyl propanoate.

The electrophilic carbonyl carbon and the acidic α-protons of the propanoyl group allow for various condensation and addition reactions.

Grignard Reaction : The ketone can react with organometallic reagents like Grignard reagents (R-MgBr) to form tertiary alcohols. mnstate.eduorganic-chemistry.org For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would yield 2-(2-ethyl-3-benzofuranyl)butan-2-ol. adichemistry.commasterorganicchemistry.com

Wittig Reaction : This reaction converts the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comwikipedia.org Reacting the ketone with a phosphonium ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) produces an alkene, such as 1-(2-ethyl-3-benzofuranyl)-1-propene. The Wittig reaction is a valuable method for synthesizing substituted benzofurans that may be difficult to obtain through other means. researchgate.netsciforum.netorganic-chemistry.org

Aldol (B89426) Condensation : In the presence of a base, the ketone can form an enolate that can then act as a nucleophile, attacking another carbonyl compound (either the same ketone in a self-condensation or a different aldehyde/ketone in a crossed-aldol condensation). wikipedia.orgmagritek.commasterorganicchemistry.com The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to form an α,β-unsaturated ketone. libretexts.org

The methylene (–CH₂–) group adjacent to the carbonyl (the α-position) in the propanone side chain is acidic and can be deprotonated by a suitable base to form a nucleophilic enolate ion. mnstate.eduvanderbilt.edu

Enolate Formation : The choice of base and reaction conditions can control the formation of the enolate. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible deprotonation. bham.ac.uk

Alpha-Halogenation : The α-position can be halogenated under either acidic or basic conditions. youtube.com In an acidic medium, the reaction proceeds through an enol intermediate and typically results in monohalogenation. libretexts.org In the presence of a base, an enolate is formed, which then attacks the halogen (e.g., Br₂). youtube.com Base-promoted halogenation can be difficult to stop at a single substitution because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-proton. libretexts.orglibretexts.org

Alpha-Alkylation : Once formed, the enolate can react as a nucleophile with electrophiles such as alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. researchgate.net For example, treating 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- with LDA followed by the addition of methyl iodide (CH₃I) would yield 2-(2-ethyl-3-benzofuranyl)butan-2-one.

Exploration of Rearrangement and Cyclization Reactions involving 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-

Rearrangement and cyclization reactions are fundamental in organic synthesis for constructing complex molecular architectures. For 3-acylbenzofurans like 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, these reactions can be initiated at various sites within the molecule.

A notable analogous transformation is the selective synthesis of 3-acylbenzofurans from 2-hydroxychalcones. This process involves a rearrangement and subsequent cyclization. Depending on the reaction conditions, different isomers can be obtained. For instance, treatment of key 2,3-dihydrobenzofuran intermediates with a weak acid can lead to the formation of 3-acylbenzofurans through aromatization involving the elimination of a leaving group nih.gov. A proposed mechanism for this type of transformation is outlined below:

Scheme 1: Plausible Rearrangement and Cyclization Pathway to 3-Acylbenzofurans

This dual reactivity highlights how subtle changes in reaction conditions can direct the outcome of a rearrangement/cyclization cascade. While this example starts from a precursor to form a 3-acylbenzofuran, the principles of acid-catalyzed rearrangements and cyclizations are applicable to the subsequent reactions of the formed 3-acylbenzofuran itself, such as 1-Propanone, 1-(2-ethyl-3-benzofuranoyl)-. For instance, intramolecular aldol-type condensations or other acid-catalyzed cyclizations could be envisioned, depending on the substituents and reaction conditions.

Further research into the reactivity of the propanoyl group could reveal pathways to more complex heterocyclic systems. For example, base-catalyzed self-condensation or reactions with bifunctional reagents could lead to the formation of new fused ring systems.

Metal-Catalyzed Transformations and Ligand Design for 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-

Metal-catalyzed reactions offer a powerful toolkit for the functionalization of heterocyclic compounds like benzofurans. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively used for the selective modification of the benzofuran scaffold rsc.orgunicatt.it. For 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, metal-catalyzed transformations could target the benzofuran ring or the propanoyl side chain.

Potential Metal-Catalyzed Reactions:

Cross-Coupling Reactions: If a leaving group (e.g., a halogen) were introduced onto the benzofuran ring, palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds.

C-H Activation: Direct C-H activation of the benzofuran ring is a modern approach to avoid pre-functionalization. Palladium, rhodium, or ruthenium catalysts could potentially be used to functionalize specific C-H bonds on the aromatic part of the molecule.

Carbonyl Chemistry: The ketone of the propanoyl group can be a site for metal-catalyzed reactions, such as transfer hydrogenation or alpha-arylation/alkylation reactions.

The success of these transformations is highly dependent on the design of the ligand coordinated to the metal center. The ligand influences the catalyst's stability, activity, and selectivity.

Table 1: Influence of Ligand Type on Potential Metal-Catalyzed Reactions

| Ligand Type | Potential Application for 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- | Expected Outcome |

| Monodentate Phosphines (e.g., PPh₃) | General cross-coupling reactions. | May offer good reactivity but potentially lower stability and selectivity. |

| Bidentate Phosphines (e.g., dppf, Xantphos) | Cross-coupling reactions requiring higher stability and specific bite angles. | Can enhance catalyst stability and influence regioselectivity. |

| N-Heterocyclic Carbenes (NHCs) | Robust cross-coupling and C-H activation reactions. | Often provide highly stable and active catalysts. |

| Chiral Ligands | Asymmetric transformations of the propanoyl group (e.g., asymmetric hydrogenation). | Enantioselective formation of chiral products. |

The choice of ligand is crucial and is often determined empirically for a specific transformation. For instance, in palladium-catalyzed reactions of benzofuran-2-ylmethyl acetates, bidentate phosphine ligands like dppf were found to be effective for reactions with nitrogen nucleophiles, while bulky monodentate ligands like XPhos were more suitable for other nucleophiles rsc.orgunicatt.it. This demonstrates the importance of ligand screening in developing efficient catalytic systems for benzofuran derivatives.

Detailed Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a transformation. For the reactions of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, kinetic studies and isotopic labeling experiments would be invaluable tools.

Kinetic studies involve measuring the rate of a reaction under various conditions (e.g., temperature, concentration of reactants and catalysts). This data can be used to determine the reaction order, activation energy, and to propose a rate law. For a hypothetical metal-catalyzed cross-coupling reaction of a halogenated derivative of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, a kinetic study could help to elucidate the rate-determining step, such as oxidative addition, transmetalation, or reductive elimination.

Table 2: Hypothetical Kinetic Data for a Metal-Catalyzed Reaction

| Experiment | [Substrate] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 2 | 2.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

Reaction profiling, often performed using techniques like in-situ NMR or HPLC, allows for the monitoring of the concentration of reactants, intermediates, and products over time. This can provide valuable insights into the reaction pathway and help identify any transient species.

Isotopic labeling is a powerful technique to trace the fate of atoms or functional groups during a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), one can follow its path using mass spectrometry or NMR spectroscopy.

For instance, in the context of a rearrangement reaction of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, one could label the carbonyl oxygen of the propanoyl group with ¹⁸O. By analyzing the position of the ¹⁸O in the product, it would be possible to determine if the carbonyl group is directly involved in the rearrangement.

Similarly, in Friedel-Crafts acylation, which is a method to synthesize 3-acylbenzofurans, isotopic labeling has been used to study the mechanism of acyl group transfer and potential rearrangements of the alkylating species iaea.org. For example, labeling the carbonyl carbon of the acylating agent with ¹³C would allow for the unambiguous determination of its final position in the product.

While no specific kinetic or isotopic labeling studies have been reported for 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, the application of these techniques would be essential for a thorough understanding of its chemical reactivity and for the rational design of new synthetic transformations.

Derivatives and Analogues of 1 Propanone, 1 2 Ethyl 3 Benzofuranyl : Structure Reactivity Relationships

Systematic Substituent Effects on the Benzofuran (B130515) Ring System

The reactivity and properties of the 1-(2-ethyl-3-benzofuranyl)propan-1-one system are profoundly influenced by substituents on the benzene (B151609) portion of the benzofuran ring. These substituents can alter the electron density of the heterocyclic ring, thereby affecting reaction outcomes and molecular interactions.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzofuran ring plays a critical role in modulating the electron density of the aromatic system, which in turn affects its reactivity. Benzofuran itself is an electron-rich heterocycle, and its reactivity towards electrophiles is enhanced by EDGs and diminished by EWGs. msu.edu

Research into the synthesis of 3-substituted benzofurans has shown that the electronic nature of substituents on precursors can significantly impact reaction yields. For instance, in a radical coupling reaction to form 3-substituted benzofurans, thiophenol precursors bearing electron-donating substituents (e.g., on the 2- or 3-positions) furnished the desired products in excellent yields. nih.gov Conversely, precursors with electron-withdrawing groups at the same positions resulted in only moderate yields. nih.gov This suggests that increased nucleophilicity of the precursor facilitates the desired transformation.

From a structure-activity relationship perspective, these substituents are also critical. In a study of 3-alkylthiobenzofurans, the introduction of a methyl group (an EDG) at the C-7 position was found to enhance anti-bacterial activity compared to the unsubstituted analogue. nih.gov Generally, activating groups like hydroxyl (-OH) or amino (-NH₂) increase the rate of electrophilic substitution by donating electron density through resonance, stabilizing the positively charged intermediate (a benzenonium ion). msu.edulibretexts.org In contrast, deactivating groups like nitro (-NO₂) or carbonyl (-COR) withdraw electron density, making the ring less nucleophilic and slowing down the reaction. libretexts.orgyoutube.com

The following table summarizes the expected effects of various substituents on the reactivity of the benzofuran ring in electrophilic substitution reactions.

| Substituent Group | Type | Expected Effect on Reactivity | Typical Positional Direction |

| -OCH₃, -OH, -CH₃ | Electron-Donating (Activating) | Increases rate of reaction | Ortho, Para |

| -Cl, -Br | Electron-Withdrawing (Deactivating) | Decreases rate of reaction | Ortho, Para |

| -NO₂, -CN, -COR | Electron-Withdrawing (Deactivating) | Decreases rate of reaction | Meta |

This table is based on general principles of electrophilic aromatic substitution. libretexts.orglibretexts.org

The position of the propanone group, whether at C-2 or C-3 of the benzofuran ring, defines the core isomeric nature of the scaffold and significantly alters its chemical properties. The synthesis of 2,3-disubstituted benzofurans often requires careful control of regioselectivity. Classical methods like the Friedel-Crafts acylation of benzofurans can lead to a mixture of C-2 and C-3 acylated products, with selectivity being notoriously difficult to control.

However, modern synthetic strategies offer greater control. For instance, the choice of Lewis acid catalyst in the acylation of related five-membered heterocycles can dictate the position of substitution; aluminum chloride may favor the 3-acyl derivative while boron trifluoride etherate can produce the 2-isomer. researchgate.net Specific synthetic routes have been developed to yield 2,3-disubstituted benzofurans with defined regiochemistry. nih.govnih.gov One approach involves the reaction of substituted phenols with α-(methylsulfinyl)ketones, which can be tailored to produce specific 2-alkyl-3-thioalkylbenzofurans, precursors to 3-acyl compounds. koreascience.kr

Another strategy involves a [4+1] cycloaddition between para-quinone methides and isocyanides, providing straightforward access to a variety of N-functionalized 2,3-disubstituted benzofuran derivatives. rsc.org The ability to selectively synthesize either the 2-acyl or 3-acyl isomer is paramount, as the position of the carbonyl group dictates the subsequent reactivity and the spatial arrangement of other functional groups.

Modifications of the Ethyl Group at C-2

The ethyl group at the C-2 position is not merely a passive substituent. Its size and nature can influence the molecule's conformational preferences and its interactions with biological targets. Varying this alkyl group provides a means to probe steric and electronic effects at this position.

A direct method for achieving such modifications involves the Pummerer reaction of para-substituted phenols with α-(methylsulfinyl) methyl alkyl ketones. This methodology has been successfully applied to synthesize not only 2-ethylbenzofurans but also 2-isopropylbenzofurans by selecting the appropriate ketone starting material. koreascience.kr This demonstrates the feasibility of creating a library of compounds with varying steric bulk at the C-2 position.

The data from these syntheses are presented below:

| C-2 Alkyl Group | Phenol Precursor | Resulting Benzofuran Product | Yield (%) |

| Ethyl | p-Cresol | 2-Ethyl-5-methyl-3-(methylthio)benzofuran | 68 |

| Isopropyl | p-Cresol | 2-Isopropyl-5-methyl-3-(methylthio)benzofuran | 61 |

Data sourced from a study on benzofuran synthesis. koreascience.kr

Furthermore, structure-activity relationship studies on related benzofuran derivatives have shown that the nature of the C-2 alkyl group can impact biological activity. In one study, thioether derivatives with shorter alkyl chains exhibited more potent anti-bacterial effects than those with longer chains, highlighting the importance of this position in molecular design. nih.gov

Variational Analysis of the Propanone Side Chain at C-3

The propanone side chain at the C-3 position is a key functional handle that can be extensively modified to alter the compound's properties. The carbonyl group can participate in a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

Synthetic strategies allow for the creation of various 3-acylbenzofurans. For example, radical reactions using 2-iodophenyl allenyl ethers and heteroatomic compounds can produce 3-functionalized benzofurans where the substituent is derived from phosphines, thiols, or anilines. nih.gov This approach enables the installation of heteroatoms within the side chain.

The ketone itself can be transformed. For instance, ketoximes and thiosemicarbazones have been prepared from related benzofuran-2-yl-ketones. mdpi.com These modifications replace the carbonyl oxygen with a different functional group, fundamentally altering the side chain's electronic properties and hydrogen bonding capabilities. Such transformations open pathways to new classes of derivatives, such as the thiazoles derived from thiosemicarbazones. mdpi.com The versatility of the ketone allows for chain elongation, reduction to an alcohol, or conversion to a variety of heterocyclic systems.

Conformational Analysis and Dynamic Stereochemistry of Analogues

The three-dimensional structure of 2,3-disubstituted benzofurans is critical to their function. The substitution pattern can induce specific conformational preferences and introduce stereochemical complexity.

When substituents are introduced that create stereocenters or geometric isomers, the dynamic stereochemistry becomes important. In the synthesis of certain benzofuran-2-yl-methanones, the presence of a substituted cyclobutane (B1203170) ring and the formation of an oxime derivative resulted in mixtures of cis/trans and E/Z isomers, respectively. mdpi.com Similarly, the synthesis of thiazole-containing benzofurans has been shown to produce different isomers depending on the substituents on the phenyl rings, which in turn affects the crystal packing of the molecules. mdpi.com The ability of these molecules to adopt different, stable conformations is a key aspect of their chemical nature.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound by providing highly accurate mass-to-charge ratio (m/z) measurements. For amiodarone (B1667116), which has a molecular formula of C25H29I2NO3, HRMS data confirms this composition with a high degree of certainty.

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques used for the analysis of amiodarone. libretexts.orgmassbank.eu In LC-MS/MS experiments, amiodarone can be detected with high sensitivity, with a detection limit of 0.1 pg/mL and a limit of quantitation of 0.5 pg/mL. massbank.eu The precursor ion of amiodarone in positive ionization mode is observed at an m/z corresponding to the protonated molecule [M+H]+. libretexts.org

Table 1: LC-MS/MS Data for Amiodarone

| Parameter | Value |

| Precursor Ion (m/z) | 646.031 |

| Ionization Mode | Positive (ESI) |

| Fragmentation Mode | CID |

| Collision Energy | 10 eV |

| Top 5 Peaks (m/z) | |

| 646.0317 | |

| 647.0345 | |

| 201.0898 | |

| 276.0776 | |

| 319.1331 |

Data sourced from PubChem and other analytical studies. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. Both one-dimensional and two-dimensional NMR techniques have been applied to amiodarone to assign its proton (¹H) and carbon (¹³C) signals and to understand the connectivity and spatial relationships of its atoms.

One-Dimensional NMR (¹H, ¹³C)

The ¹H NMR spectrum of amiodarone hydrochloride displays characteristic signals corresponding to the various protons in the molecule. hmdb.ca The aromatic protons of the benzofuran (B130515) and di-iodophenyl rings appear in the downfield region, while the aliphatic protons of the butyl and diethylaminoethyl groups are found in the upfield region.

The ¹³C NMR spectrum provides information about the carbon skeleton of amiodarone. The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons of the two ring systems, and the aliphatic carbons of the side chains. ebi.ac.uk

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for an Amiodarone-related Compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.91 - 7.72 (m) | 111.51, 115.78, 116.90, 121.16, 123.98, 124.87, 127.28, 130.16, 132.08, 153.48, 162.69, 163.49 |

| -OH | 10.46 (m) | - |

| Ar-CH₂- | 2.82 - 2.85 (t) | 29.94 |

| -CH₂-CH₂-CH₃ | 1.68 - 1.70 (m) | 27.51 |

| -CH₂-CH₃ | 1.24 - 1.29 (m) | 22.09 |

| -CH₃ | 0.81 - 0.85 (t) | 13.84 |

| C=O | - | 189.72 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum of amiodarone reveals the coupling relationships between adjacent protons. For instance, it shows the spin-spin connectivities within the aliphatic chains, such as the butyl and diethylaminoethyl groups. ebi.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): An experimental [¹H, ¹³C]-HSQC spectrum for amiodarone is available and provides direct one-bond correlations between protons and their attached carbons. nih.gov This is crucial for unambiguously assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): While a specific HMBC spectrum for amiodarone was not found in the conducted searches, this technique would be invaluable for its structural elucidation. HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which helps in piecing together the different fragments of the molecule, such as connecting the side chains to the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of atoms. Although a NOESY spectrum for amiodarone was not specifically identified, this technique would be instrumental in determining the three-dimensional conformation of the molecule in solution by observing through-space interactions between protons. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for functional group identification.

The FT-IR spectrum of amiodarone hydrochloride exhibits characteristic absorption bands corresponding to its functional groups. nih.govnih.gov These include the stretching vibration of the carbonyl group (C=O) of the ketone, vibrations of the C-O-C ether linkage in the benzofuran ring, and the aromatic C-H and C=C stretching vibrations. massbank.eu

Raman spectroscopy also provides valuable information about the vibrational modes of amiodarone. nih.gov The Raman spectrum can be used to identify and differentiate polymorphs of the drug and to study its interaction with other molecules.

Table 3: Key IR Absorption Bands for Amiodarone Hydrochloride

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | ~2800-3000 |

| Carbonyl (C=O) Stretch | ~1650 |

| Aromatic C=C Stretch | ~1400-1600 |

| C-O-C Ether Stretch | ~1250 |

Note: Approximate wavenumber ranges are provided based on general spectroscopic principles and data from related compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of amiodarone in methanol (B129727) shows absorption maxima at approximately 208 nm and 242 nm. youtube.com A spectrophotometric method for the analysis of amiodarone has been established with an absorption maximum at 725 nm for a colored complex. nih.gov The use of derivative UV spectrophotometry has also been reported to suppress background absorption from excipients in pharmaceutical formulations.

Table 4: UV-Vis Absorption Maxima for Amiodarone

| Solvent | λmax (nm) |

| Methanol | 208, 242 |

| Ethylic alcohol and water (2:1, v/v) (as a complex) | 725 |

Data sourced from various analytical studies. nih.govyoutube.com

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of amiodarone hydrochloride has been determined, revealing that it crystallizes in a monoclinic system. X-ray powder diffraction (XRPD) patterns are also used to characterize the solid form of the drug.

Furthermore, X-ray diffraction studies have been employed to investigate the interaction of amiodarone with lipid bilayers, providing insights into its location and conformation within cell membranes. These studies indicate that the iodine atoms of amiodarone are located near the hydrocarbon/water interface of the bilayer.

Table 5: Crystallographic Data for Amiodarone Hydrochloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data sourced from crystallographic studies.

Computational Chemistry and Theoretical Modeling of 1 Propanone, 1 2 Ethyl 3 Benzofuranyl

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, methods like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p) would be appropriate for geometry optimization and property calculation. researchgate.netmdpi.com Such calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net

The electronic structure of a molecule dictates its chemical and physical properties. A molecular orbital (MO) analysis for 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- would reveal the distribution and energy levels of its electrons. The analysis involves examining the occupied and unoccupied molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. youtube.com

Table 1: Illustrative Molecular Orbitals and Their Significance

| Orbital Type | Typical Location on Molecule | Significance |

| HOMO | Benzofuran (B130515) ring system (π-electrons) | Represents the ability to donate electrons; site of electrophilic attack. |

| LUMO | Propanone group (carbonyl C=O π* antibonding) | Represents the ability to accept electrons; site of nucleophilic attack. |

| n-orbitals | Oxygen atoms (lone pairs) | Non-bonding orbitals involved in n→π* electronic transitions and hydrogen bonding. |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgnih.gov The energies of the HOMO and LUMO and the energy gap (ΔE = ELUMO – EHOMO) are critical descriptors of reactivity. pku.edu.cn

HOMO: For 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, the HOMO is expected to be delocalized over the electron-rich benzofuran ring system. Its energy level indicates the molecule's ability to act as an electron donor (nucleophilicity).

LUMO: The LUMO is likely centered on the carbonyl group of the propanone side chain, specifically the π* antibonding orbital. Its energy level relates to the molecule's ability to act as an electron acceptor (electrophilicity).

HOMO-LUMO Gap: A small HOMO-LUMO gap suggests high polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

FMO theory can be used to predict the outcomes of various reactions, including pericyclic reactions like cycloadditions and electrocyclic reactions. slideshare.net

Table 2: Conceptual Frontier Orbital Data and Reactivity Implications

| Parameter | Conceptual Value | Implication for Reactivity |

| EHOMO | High (less negative) | Good nucleophile; susceptible to electrophilic attack on the ring. |

| ELUMO | Low (less positive) | Good electrophile; susceptible to nucleophilic attack at the carbonyl carbon. |

| HOMO-LUMO Gap (ΔE) | Moderate | Indicates a balance of stability and reactivity. |

Reaction Mechanism Predictions and Transition State Computations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. DFT calculations are widely used to determine the geometries and energies of transition states, from which activation energies (the energy barriers to reaction) can be calculated. nih.gov

For 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, theoretical studies could predict the mechanisms of several key reaction types:

Electrophilic Aromatic Substitution: The most likely positions for electrophilic attack on the benzofuran ring could be determined by calculating the energies of the sigma-complex intermediates for substitution at each possible site.

Nucleophilic Acyl Addition: The mechanism of addition of a nucleophile (e.g., a Grignard reagent) to the carbonyl carbon could be modeled to understand the stereochemical outcome and the energetics of the process.

Enolate Formation and Subsequent Reactions: The acidity of the α-protons on the propanone methylene (B1212753) group could be calculated, and the mechanism of enolate formation could be modeled, predicting its reactivity in subsequent alkylation or condensation reactions.

Spectroscopic Property Simulations (NMR, UV-Vis, IR)

Theoretical calculations can accurately predict various spectroscopic properties, which is essential for structure verification and interpretation of experimental data. semanticscholar.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. mdpi.com Comparing these theoretical shifts with experimental data is a powerful method for confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. semanticscholar.org It calculates the energies of vertical electronic excitations from the ground state to various excited states. For this molecule, TD-DFT would predict the wavelengths of maximum absorbance (λmax) corresponding to π→π* transitions within the benzofuran system and n→π* transitions involving the carbonyl group.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the vibrational modes of the molecule, such as the C=O stretch of the ketone, C-O-C stretches of the furan (B31954) ring, and aromatic C-H bending. A comparison with an experimental FT-IR spectrum helps in assigning the observed absorption bands. researchgate.net

Table 3: Predicted Spectroscopic Data from Theoretical Simulations

| Spectroscopy | Parameter | Predicted Feature | Corresponding Functional Group |

| IR | Vibrational Frequency (cm⁻¹) | ~1670-1690 | C=O stretch (ketone) |

| IR | Vibrational Frequency (cm⁻¹) | ~1200-1250, ~1050-1100 | C-O-C asymmetric & symmetric stretches |

| ¹³C NMR | Chemical Shift (ppm) | ~195-205 | C=O (carbonyl carbon) |

| ¹H NMR | Chemical Shift (ppm) | ~7.2-7.8 | Aromatic protons |

| UV-Vis | Electronic Transition | π→π | Benzofuran conjugated system |

| UV-Vis | Electronic Transition | n→π | Carbonyl group |

Intermolecular Interactions and Supramolecular Assembly Prediction

The study of non-covalent interactions is crucial for understanding how molecules recognize each other and assemble into larger, organized structures. nih.gov Computational methods can model these weak interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces.

For 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, the following interactions are significant:

Hydrogen Bonding: The carbonyl oxygen is a potential hydrogen bond acceptor, allowing it to interact with donor molecules.

π-π Stacking: The planar benzofuran ring system can engage in π-π stacking interactions with other aromatic molecules, which is often a driving force in the formation of crystal lattices and other ordered assemblies.

C-H···O Interactions: Weak hydrogen bonds can form between activated C-H bonds (e.g., on the aromatic ring) and the carbonyl oxygen.

By simulating a system of multiple molecules, it is possible to predict the most stable packing arrangements in a crystal (crystal structure prediction) or the nature of aggregation in solution. These simulations help explain macroscopic properties like solubility and melting point and are foundational to the design of new materials. nih.gov

Development of Quantitative Structure-Reactivity Models (QSRM)

Quantitative Structure-Reactivity Models (QSRM) represent a computational and mathematical approach to understanding and predicting the chemical reactivity of a series of related compounds. These models are based on the principle that the reactivity of a chemical is a function of its molecular structure. By identifying and quantifying specific structural features, known as molecular descriptors, it is possible to establish a mathematical relationship that correlates these descriptors with an observed or calculated measure of reactivity.

For a class of compounds such as derivatives of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)-, a QSRM study would aim to build a model that can predict the rate or equilibrium constant of a specific chemical reaction based on the physicochemical properties of different substituents on the benzofuran ring system. The development of such a model is a systematic process that involves several key steps: the selection of a training set of molecules, the calculation of molecular descriptors, the formulation of a mathematical equation, and rigorous statistical validation.

Conceptual Framework for a QSRM Study

In a hypothetical QSRM study for a series of substituted 1-(2-ethyl-3-benzofuranyl)-propan-1-one derivatives, a target reaction must first be defined. A relevant reaction could be, for example, a nucleophilic addition to the carbonyl carbon of the propanone group, or an electrophilic substitution on the benzofuran ring. The logarithm of the rate constant (log k) for this reaction would serve as the dependent variable, representing the reactivity of each compound.

Selection of Molecular Descriptors

The next step involves the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecular structure. They can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's ability to donate or accept electrons, respectively. scirp.org Other electronic descriptors include atomic partial charges, dipole moment, and the Hammett constant (σ), which describes the electron-donating or electron-withdrawing ability of a substituent. wikipedia.orglibretexts.org

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are common examples. These are crucial for reactions where the approach of a reagent to the reaction center is hindered by bulky groups.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe aspects like branching and connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (like Density Functional Theory - DFT), these can provide highly detailed information about the electronic structure. scirp.orgscirp.org Examples include chemical hardness, softness, and electrophilicity index (ω). researchgate.netmdpi.com

Hypothetical QSRM for Nucleophilic Addition

To illustrate the development of a QSRM, consider a hypothetical series of 1-(2-ethyl-3-benzofuranyl)-propan-1-one derivatives with different substituents at the 5-position of the benzofuran ring. The reactivity is measured as the rate constant for the addition of a nucleophile.

A multiple linear regression (MLR) analysis could be employed to derive a QSRM equation of the following general form:

log k = c₀ + c₁(D₁) + c₂(D₂) + c₃(D₃) + ...

where c₀ is a constant, and c₁, c₂, etc., are the regression coefficients for the respective molecular descriptors (D₁, D₂, etc.).

Table 1: Hypothetical Data for a QSRM Study of 5-Substituted 1-(2-ethyl-3-benzofuranyl)-propan-1-one Derivatives

| Compound ID | Substituent (R) | log k (Reactivity) | Hammett Constant (σp) | LUMO Energy (eV) | Partial Charge on Carbonyl Carbon (e) |

|---|---|---|---|---|---|

| 1 | -H | -4.50 | 0.00 | -1.25 | 0.350 |

| 2 | -CH3 | -4.75 | -0.17 | -1.18 | 0.345 |

| 3 | -OCH3 | -4.90 | -0.27 | -1.15 | 0.342 |

| 4 | -Cl | -4.10 | 0.23 | -1.35 | 0.358 |

| 5 | -CN | -3.50 | 0.66 | -1.55 | 0.368 |

| 6 | -NO2 | -3.10 | 0.78 | -1.70 | 0.375 |

Based on the hypothetical data in Table 1, a possible QSRM equation could be:

log k = -4.45 + 1.55(σp) - 0.50(LUMO Energy) + 2.50(Partial Charge on C=O)

Interpretation of the Hypothetical Model

Hammett Constant (σp): The positive coefficient (1.55) suggests that electron-withdrawing groups (with positive σp values) increase the reaction rate. This is chemically sound, as these groups would make the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. ufms.br

LUMO Energy: The negative coefficient (-0.50) indicates that a lower LUMO energy correlates with higher reactivity. A lower LUMO energy makes the molecule a better electron acceptor, facilitating the interaction with the nucleophile's HOMO. nih.gov

Partial Charge on Carbonyl Carbon: The positive coefficient (2.50) for the partial charge on the carbonyl carbon signifies that a more positive charge on this atom leads to a faster reaction. This is expected, as it enhances the electrostatic attraction for the incoming nucleophile.

The statistical quality of such a model would be assessed using parameters like the correlation coefficient (R²), the standard error of the estimate, and the Fischer statistic (F). A robust model would exhibit a high R² value (close to 1.0) and would be validated using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its predictive power for new, untested compounds.

While a specific QSRM for 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- has not been reported in the literature, the principles and methodologies are well-established. Such models are invaluable tools in computational chemistry for elucidating reaction mechanisms and for the rational design of molecules with desired reactivity profiles.

Future Research Perspectives and Emerging Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research will likely prioritize the development of synthetic pathways to 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- that are both sustainable and atom-economical. Traditional methods for synthesizing benzofurans can sometimes rely on harsh conditions or multi-step processes with significant waste generation. rsc.org Modern approaches aim to overcome these limitations.

Key areas of focus include:

Catalytic Systems: Shifting from stoichiometric reagents to catalytic systems (e.g., using copper, palladium, or gold catalysts) can significantly reduce waste and improve efficiency. rsc.orgnih.gov Research into palladium- and copper-based catalysts for Sonogashira coupling followed by intramolecular cyclization offers a promising route. nih.gov

One-Pot Syntheses: Designing one-pot reactions, where multiple transformations occur in a single reaction vessel, minimizes the need for intermediate purification steps, thereby saving solvents, time, and energy. A one-pot method for transforming allyl aryl ethers into 2-methylbenzofurans showcases the potential of such streamlined processes. rsc.org

Green Solvents and Reagents: The exploration of less hazardous solvents and reagents is a cornerstone of green chemistry. Future syntheses could employ water or other environmentally benign solvents. For instance, a base-mediated synthesis of benzofuran (B130515) cores has been developed using dimethylformamide as a solvent, opening the door to exploring greener alternatives. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of atoms from the starting materials into the final product are highly desirable. researchgate.net Methods like the rearrangement of 2-hydroxychalcones provide a highly selective route to 3-acylbenzofurans, demonstrating an efficient use of molecular structure. rsc.org

A hypothetical comparison of a traditional versus a sustainable route is outlined below.

| Feature | Traditional Route (e.g., Friedel-Crafts Acylation) | Proposed Sustainable Route (e.g., Catalytic Cyclization) |

| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic amount of transition metal (e.g., Pd, Cu) |

| Solvent | Often chlorinated solvents (e.g., DCM) | Greener solvents (e.g., Toluene, Water) nih.gov |

| Atom Economy | Lower, due to stoichiometric inorganic waste | Higher, with fewer byproducts researchgate.net |

| Conditions | Often harsh, with difficult workup | Generally milder reaction conditions nih.gov |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Reaction Outcome and Yield Prediction: ML models, particularly deep neural networks and random forest algorithms, can be trained on large datasets of chemical reactions to predict the outcomes, including product yields and selectivity, for new transformations. beilstein-journals.orgprinceton.edu By inputting potential reactants, catalysts, and solvents for the synthesis of the target molecule, a model could predict the most promising conditions, saving significant experimental time and resources. princeton.eduresearchgate.net

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools powered by ML can propose novel and efficient synthetic pathways that may not be obvious to a human chemist. beilstein-journals.org These tools can analyze the structure of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- and suggest a variety of disconnection strategies based on known reaction types.

Optimization of Reaction Conditions: Once a viable synthetic route is established, ML algorithms can be used to fine-tune reaction parameters (e.g., temperature, concentration, catalyst loading) to maximize yield and purity. beilstein-journals.orgresearchgate.net This is particularly useful for navigating the complex, multi-dimensional space of reaction variables. princeton.edu

A hypothetical ML model for predicting the yield of a key cyclization step could be based on the following parameters:

| Input Feature (Descriptor) | Example Value | Predicted Output |

| Starting Material (Aryl Ketone) | 2'-Hydroxy-2-ethylpropiophenone | Yield (%) |

| Coupling Partner (Alkyne) | Propyne | Selectivity (3-acyl vs. other isomers) |

| Catalyst | Pd(PPh₃)₄ | |

| Solvent | Toluene | |

| Temperature (°C) | 110 |

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique, sustainable methods for activating molecules and driving reactions under mild conditions, providing alternatives to traditional thermal methods.

Photochemical Reactions: The ketone functional group in 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- is a chromophore that can be excited by UV light. rsc.org This opens up possibilities for intramolecular reactions. For example, Norrish-type reactions could lead to α-cleavage of the C-C bond adjacent to the carbonyl, potentially forming radical intermediates that could undergo further rearrangement or cyclization. rsc.orgmsu.edu Photochemical [2+2] cycloadditions with alkenes could also be explored to build more complex structures. The direct photochemical conversion of alkynylated chalcones to benzo[b]fluorenes demonstrates the power of light to construct complex aromatic systems. nih.gov

Electrochemical Synthesis: Electrochemical methods can generate reactive intermediates with high selectivity. The benzofuran ring and the ketone can both be targeted. Anodic oxidation could facilitate ring-opening or coupling reactions, while cathodic reduction could be used for selective hydrogenation or dimerization. An electrochemical approach for the synthesis of β-functionalized ketones via the oxidative ring-opening of cycloalkanols provides a precedent for using electrochemistry to generate α,β-unsaturated ketone intermediates, which could be a strategy applicable to precursors of the target molecule. acs.org

| Transformation Type | Potential Reaction on 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- | Expected Outcome |

| Photochemistry | Norrish Type I Cleavage | Formation of acyl and benzofuranyl radicals |

| Paternò–Büchi reaction (with alkenes) | Formation of oxetane-fused structures | |